methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
Description
Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is a substituted acrylate derivative characterized by a (Z)-configured double bond, a phenylsulfonyl group at position 2, and a 4-methoxyphenylamino substituent at position 2. Its molecular formula is C₁₉H₂₁NO₆S, with a molecular weight of 391.45 g/mol and a purity exceeding 90% .
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-methoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-14-10-8-13(9-11-14)18-12-16(17(19)23-2)24(20,21)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPNXOSWUEGGA-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biological Activity
Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is a compound of growing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various cell types, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
This compound features a methoxy group, an amine, and a phenylsulfonyl moiety, which contribute to its biological activity.
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : The compound has shown significant inhibition of cell proliferation in various cancer cell lines. This effect is likely mediated through the modulation of signaling pathways involved in cell cycle regulation.
- Anti-inflammatory Properties : Studies suggest that this compound can inhibit the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2), contributing to its potential use in treating inflammatory diseases.
- Matrix Metalloproteinase Inhibition : It has been observed to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. This inhibition may lead to reduced tumor invasion and metastasis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating potent anticancer properties.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of this compound in a rat model of induced inflammation. Treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its effectiveness in managing inflammatory responses.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The phenylsulfonyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in .
- Steric Influence: Bulky substituents (e.g., bromo-formylphenoxymethyl in ) reduce reactivity in sterically sensitive reactions .
- Solubility : Ethoxy-substituted analogs () exhibit higher lipophilicity than methoxy derivatives .
Key Observations :
- Catalysis : Palladium-mediated methods () achieve high yields but require specialized catalysts .
- Stereoselectivity : Michael additions () favor the Z-isomer (88:12 ratio) due to steric and electronic factors .
Physical and Spectroscopic Properties
NMR Data :
- Crystal Packing: Bromo-formyl derivatives () form stabilized lattices via C–H⋯O hydrogen bonds and π–π interactions (centroid distance: 3.984 Å) . Indole-containing acrylates () adopt non-planar conformations (dihedral angle: 60.7°) due to intramolecular C–H⋯O interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
